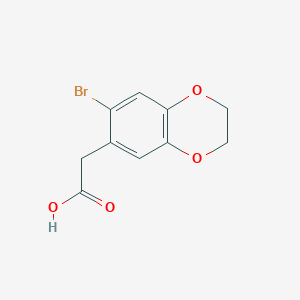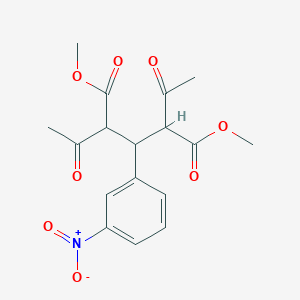
(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid” is a compound with the molecular formula C10H9BrO4 . It has been used in the synthesis of new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9BrO4/c11-7-5-9-8(14-1-2-15-9)3-6(7)4-10(12)13/h3,5H,1-2,4H2,(H,12,13) . This indicates the presence of a bromine atom, a benzodioxin ring, and an acetic acid group in the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 273.08 . It is a powder with a melting point of 219-220 degrees Celsius . The compound is stored at room temperature .Scientific Research Applications
Antiproliferative Activities
Compounds similar to the one you’re interested in have shown antiproliferative activities against certain cancer cell lines, suggesting potential use in cancer research and treatment development .
Catalytic Applications
Related compounds have been used as catalysts in chemical reactions to synthesize derivatives with various applications .
Biological Applications
The benzodioxin structure is present in compounds with a range of biological applications, including antibacterial , anticancer , antithrombotic , anticonvulsant , and as receptor antagonists or agonists .
Chemical Synthesis
The related structures are used in the synthesis of other chemical compounds, indicating potential use in organic chemistry research and pharmaceutical synthesis .
Safety and Hazards
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been shown to exhibit antibacterial properties .
Biochemical Pathways
Related compounds have been shown to inhibit bacterial biofilm formation , suggesting that this compound may also interact with the biochemical pathways involved in biofilm formation and maintenance.
Result of Action
Related compounds have demonstrated antibacterial activity, particularly againstBacillus subtilis and Escherichia coli . This suggests that (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid may also exhibit similar antibacterial effects.
properties
IUPAC Name |
2-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c11-7-5-9-8(14-1-2-15-9)3-6(7)4-10(12)13/h3,5H,1-2,4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWVTZMLRYXFNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401620 |
Source


|
| Record name | (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | |
CAS RN |
98947-00-3 |
Source


|
| Record name | (7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{5-[(4-Fluorophenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B1334710.png)



![2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol](/img/structure/B1334723.png)


![2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1334727.png)


